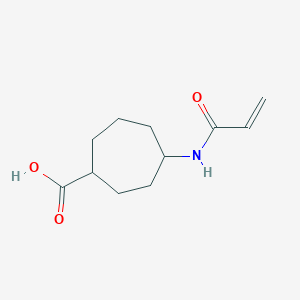
4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid is a cyclic amino acid that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PACHC and is a member of the cycloheptane family of amino acids.
Mecanismo De Acción
The mechanism of action of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid varies depending on the application. In medicinal chemistry, PACHC has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, which are involved in various disease processes. In biochemistry, PACHC has been used as a building block for the synthesis of peptides and proteins with specific structural and functional properties. In materials science, PACHC has been used as a monomer for the synthesis of biodegradable polymers with controlled degradation rates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid are also dependent on the application. In medicinal chemistry, PACHC has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties by inhibiting the activity of certain enzymes involved in disease processes. In biochemistry, PACHC has been used as a building block for the synthesis of peptides and proteins with specific structural and functional properties. In materials science, PACHC has been used as a monomer for the synthesis of biodegradable polymers with controlled degradation rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid in lab experiments include its ability to serve as a building block for the synthesis of novel peptides and proteins, its potential applications in medicinal chemistry, and its use as a monomer for the synthesis of biodegradable polymers. The limitations of using PACHC in lab experiments include its complex synthesis method, its limited availability, and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid. One potential direction is the development of novel peptides and proteins with specific structural and functional properties using PACHC as a building block. Another potential direction is the synthesis of biodegradable polymers with controlled degradation rates using PACHC as a monomer. Additionally, further research is needed to fully understand the mechanism of action of PACHC and its potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid is a complex process that involves several steps. The first step is the synthesis of the cycloheptane ring, which is achieved by a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The resulting product is then subjected to a series of reactions, including reduction, acylation, and deprotection, to yield the final product, 4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
4-(Prop-2-enoylamino)cycloheptane-1-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, PACHC has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties. In biochemistry, PACHC has been used as a building block for the synthesis of novel peptides and proteins. In materials science, PACHC has been used as a monomer for the synthesis of biodegradable polymers.
Propiedades
IUPAC Name |
4-(prop-2-enoylamino)cycloheptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-10(13)12-9-5-3-4-8(6-7-9)11(14)15/h2,8-9H,1,3-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLZXYSDYPOSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCC(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Prop-2-enamido)cycloheptane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

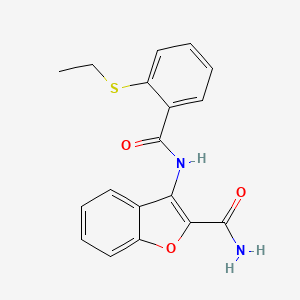
![1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2829874.png)
![2-[4-(Propan-2-yloxy)benzenesulfonyl]propanehydrazide](/img/structure/B2829875.png)
![N-(2-chlorobenzyl)-3-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)
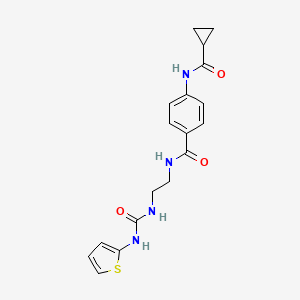
![2-hydroxy-N-(3-methoxybenzyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2829878.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2829880.png)
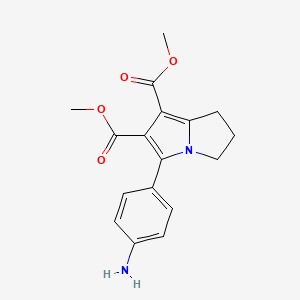
![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2829883.png)
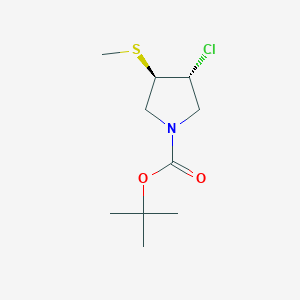
![{7-Oxabicyclo[2.2.1]heptan-2-yl}methyl methanesulfonate](/img/structure/B2829891.png)
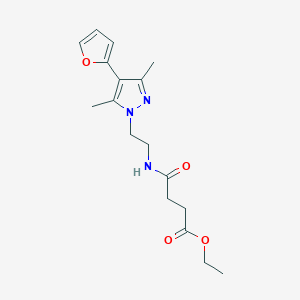
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-bromo-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2829895.png)
